

Replicating published findings on Andrographolide's antiviral activity

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Compound of Interest		
Compound Name:	Andropanolide	
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Replicating Andrographolide's Antiviral Activity: A Comparative Guide

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of published findings on the antiviral activity of Andrographolide against key viruses, including Influenza, Human Immunodeficiency Virus (HIV), and Severe Acute Respiratory Syndrome Coronavirus 2 (SARS-CoV-2). It is designed to assist researchers in replicating and building upon existing studies by offering detailed experimental protocols, comparative quantitative data, and visual representations of the underlying molecular mechanisms.

Quantitative Antiviral Activity of Andrographolide

The antiviral efficacy of Andrographolide and its derivatives has been evaluated across various studies, primarily through the determination of the half-maximal effective concentration (EC50) and the half-maximal cytotoxic concentration (CC50). These values are crucial for assessing a compound's potency and therapeutic window. The tables below summarize key findings from the literature.

Table 1: Anti-Influenza Virus Activity of Andrographolide and its Derivatives



Compoun d	Virus Strain(s)	Cell Line	EC50 (μM)	СС50 (µМ)	Selectivit y Index (SI = CC50/EC 50)	Referenc e
14-α-lipoyl andrograp holide (AL- 1)	H9N2, H5N1, H1N1	MDCK	7.2 - 15.2	>785	51 - 109	
Andrograp holide	H1N1	A549	Not explicitly stated	>100	Not applicable	
14-deoxy- 11,12- didehydroa ndrograph olide	H1N1	A549	5 μg/mL	>100 μg/mL	>20	[1]

Table 2: Anti-HIV Activity of Andrographolide and its Derivatives



Compoun d	Assay	Cell Line	IC50 (μM)	СС50 (µМ)	Therapeu tic Index (TI)	Referenc e
Andrograp holide	gp120- mediated cell fusion	HL2/3	0.59	Not specified	Not specified	[1]
3- nitrobenzyli dene derivative	Cell-free virus infectivity	TZM-bl	0.51	Not specified	Not specified	
2,6- dichloro- nicotinoyl ester derivative	Cell-free virus infectivity	TZM-bl	Not specified	Lower cytotoxicity	12,474	

Table 3: Anti-SARS-CoV-2 Activity of Andrographolide

Compoun	Assay	Cell Line	IC50	CC50	Selectivit y Index (SI)	Referenc e
Andrograp holide	Plaque Reduction Assay	Calu-3	0.034 μΜ	13.2-81.5 μΜ	>380	[2]
Andrograp holide	Main Protease (Mpro) Cleavage Assay	N/A	15.05 ± 1.58 μΜ	Not applicable	Not applicable	[1]

Detailed Experimental Protocols

To facilitate the replication of these findings, detailed methodologies for key experiments are provided below. These protocols are synthesized from various published studies.



Plaque Reduction Assay (for Influenza and SARS-CoV-2)

This assay is used to determine the concentration of an antiviral compound that inhibits the formation of viral plaques by 50% (IC50).

Materials:

- Madin-Darby Canine Kidney (MDCK) cells for Influenza or Calu-3 cells for SARS-CoV-2
- Dulbecco's Modified Eagle Medium (DMEM) with fetal bovine serum (FBS) and antibiotics
- Virus stock (e.g., Influenza A/H1N1 or SARS-CoV-2)
- Andrographolide or its derivatives
- Overlay medium (e.g., 1.2% Avicel or 0.6% agarose in DMEM)
- Crystal violet staining solution (0.1% crystal violet in 20% ethanol)
- Phosphate-buffered saline (PBS)
- 6-well or 12-well cell culture plates

Procedure:

- Cell Seeding: Seed MDCK or Calu-3 cells in 6-well or 12-well plates at a density that will
 result in a confluent monolayer the next day. Incubate at 37°C with 5% CO2.
- Virus Infection: The following day, wash the cell monolayer with PBS. Infect the cells with a dilution of the virus stock calculated to produce 50-100 plaques per well. Incubate for 1 hour at 37°C to allow for viral adsorption.
- Compound Treatment: During the viral adsorption period, prepare serial dilutions of Andrographolide in DMEM.
- Overlay: After adsorption, remove the virus inoculum and wash the cells with PBS. Overlay
 the cell monolayer with the overlay medium containing the different concentrations of
 Andrographolide.



- Incubation: Incubate the plates at 37°C with 5% CO2 for 48-72 hours, or until visible plaques are formed.
- Staining and Counting: Fix the cells with 4% formaldehyde. Remove the overlay and stain the cells with crystal violet solution. Wash the plates with water and allow them to dry. Count the number of plaques in each well.
- Data Analysis: Calculate the percentage of plaque inhibition for each concentration of Andrographolide compared to the virus control (no compound). Determine the IC50 value by plotting the percentage of inhibition against the log of the compound concentration.

MTT Assay for Cytotoxicity (CC50 Determination)

This colorimetric assay determines the concentration of a compound that reduces the viability of cells by 50% (CC50).

Materials:

- Cell line of interest (e.g., MDCK, Calu-3, TZM-bl)
- DMEM with FBS and antibiotics
- · Andrographolide or its derivatives
- MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
- Dimethyl sulfoxide (DMSO) or solubilization buffer
- 96-well cell culture plates
- Microplate reader

Procedure:

 Cell Seeding: Seed cells in a 96-well plate at an appropriate density and incubate overnight at 37°C with 5% CO2.[3]



- Compound Treatment: The next day, treat the cells with serial dilutions of Andrographolide and incubate for a period that matches the duration of the antiviral assay (e.g., 48-72 hours).
- MTT Addition: After the incubation period, add MTT solution to each well to a final concentration of 0.5 mg/mL. Incubate for 2-4 hours at 37°C, allowing viable cells to metabolize the MTT into formazan crystals.[4]
- Solubilization: Carefully remove the medium and add DMSO or a solubilization buffer to each well to dissolve the formazan crystals.[4]
- Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
- Data Analysis: Calculate the percentage of cell viability for each concentration of Andrographolide compared to the untreated cell control. Determine the CC50 value by plotting the percentage of viability against the log of the compound concentration.[5]

HIV-1 gp120-Mediated Cell Fusion Assay

This assay measures the ability of a compound to inhibit the fusion between cells expressing the HIV-1 envelope glycoprotein gp120 and cells expressing the CD4 receptor and coreceptors.

Materials:

- HL2/3 cells (expressing HIV-1 Env)
- TZM-bl cells (expressing CD4, CCR5, and CXCR4, and containing a luciferase reporter gene under the control of the HIV-1 LTR)
- DMEM with FBS and antibiotics
- Andrographolide
- Luciferase assay reagent
- 96-well cell culture plates



Luminometer

Procedure:

- Cell Co-culture: Seed TZM-bl cells in a 96-well plate. On the same day, add HL2/3 cells to the wells.
- Compound Treatment: Immediately add serial dilutions of Andrographolide to the co-culture.
- Incubation: Incubate the plates at 37°C with 5% CO2 for 6-8 hours to allow for cell fusion and activation of the luciferase reporter gene.
- Luciferase Assay: After incubation, lyse the cells and measure the luciferase activity using a luminometer according to the manufacturer's instructions.
- Data Analysis: Calculate the percentage of fusion inhibition for each concentration of Andrographolide compared to the control (no compound). Determine the IC50 value from the dose-response curve.

SARS-CoV-2 Main Protease (Mpro) Inhibition Assay

This is a biochemical assay that measures the ability of a compound to directly inhibit the enzymatic activity of the SARS-CoV-2 main protease.

Materials:

- Recombinant SARS-CoV-2 Mpro
- · Fluorogenic Mpro substrate
- Assay buffer
- Andrographolide
- 384-well assay plates
- Fluorescence plate reader

Procedure:

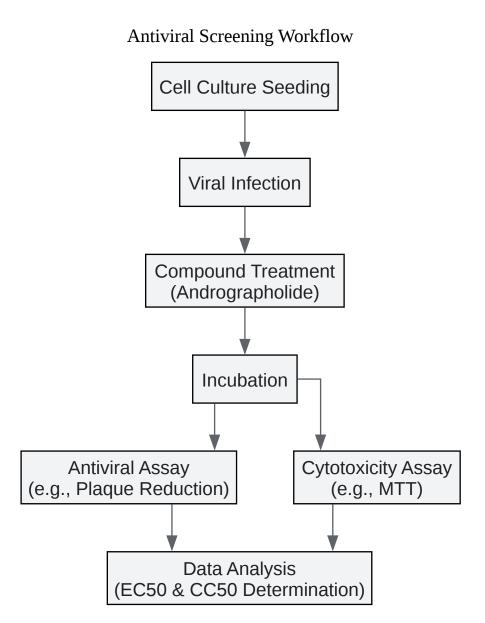


- Compound Preparation: Prepare serial dilutions of Andrographolide in the assay buffer.
- Enzyme and Compound Incubation: Add the recombinant SARS-CoV-2 Mpro to the wells of a 384-well plate, followed by the addition of the Andrographolide dilutions. Incubate for a short period at room temperature to allow for compound binding to the enzyme.
- Substrate Addition: Initiate the enzymatic reaction by adding the fluorogenic Mpro substrate to each well.
- Fluorescence Measurement: Immediately begin measuring the fluorescence intensity over time using a fluorescence plate reader. The cleavage of the substrate by Mpro results in an increase in fluorescence.
- Data Analysis: Calculate the rate of the enzymatic reaction for each concentration of Andrographolide. Determine the percentage of Mpro inhibition compared to the control (no compound) and calculate the IC50 value.

Signaling Pathways and Experimental Workflows

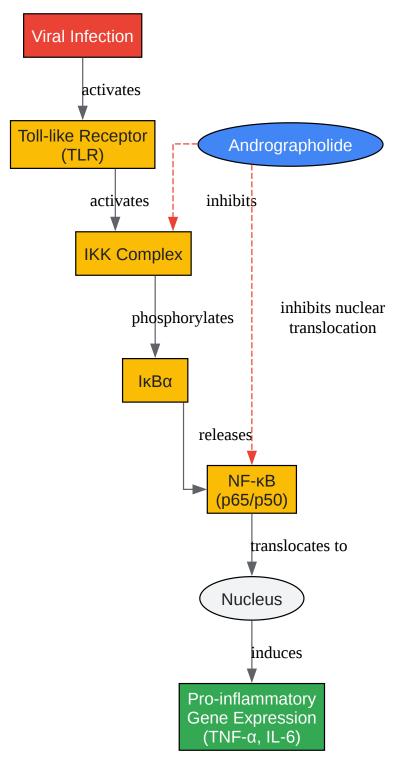
Andrographolide exerts its antiviral effects not only by directly targeting viral components but also by modulating host cell signaling pathways involved in the inflammatory response to viral infections. The following diagrams illustrate these mechanisms and the general workflow of antiviral screening.





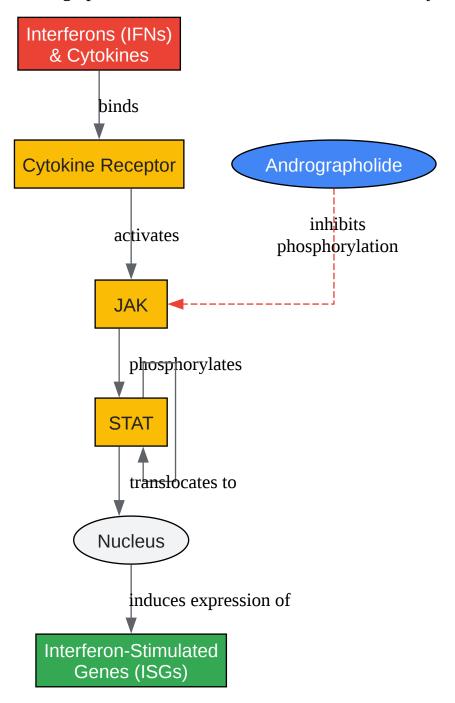


Andrographolide's Inhibition of the NF-κB Pathway





Andrographolide's Inhibition of the JAK-STAT Pathway



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